

Application Notes and Protocols for Preclinical [11C]PF-04822163 PET Imaging

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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B15578039

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These application notes provide a comprehensive overview and detailed protocols for the preclinical use of [11C]PF-04822163, a selective radioligand for imaging phosphodiesterase 1 (PDE1) using Positron Emission Tomography (PET). This document is intended for researchers, scientists, and drug development professionals engaged in neurological and psychological disorder research.

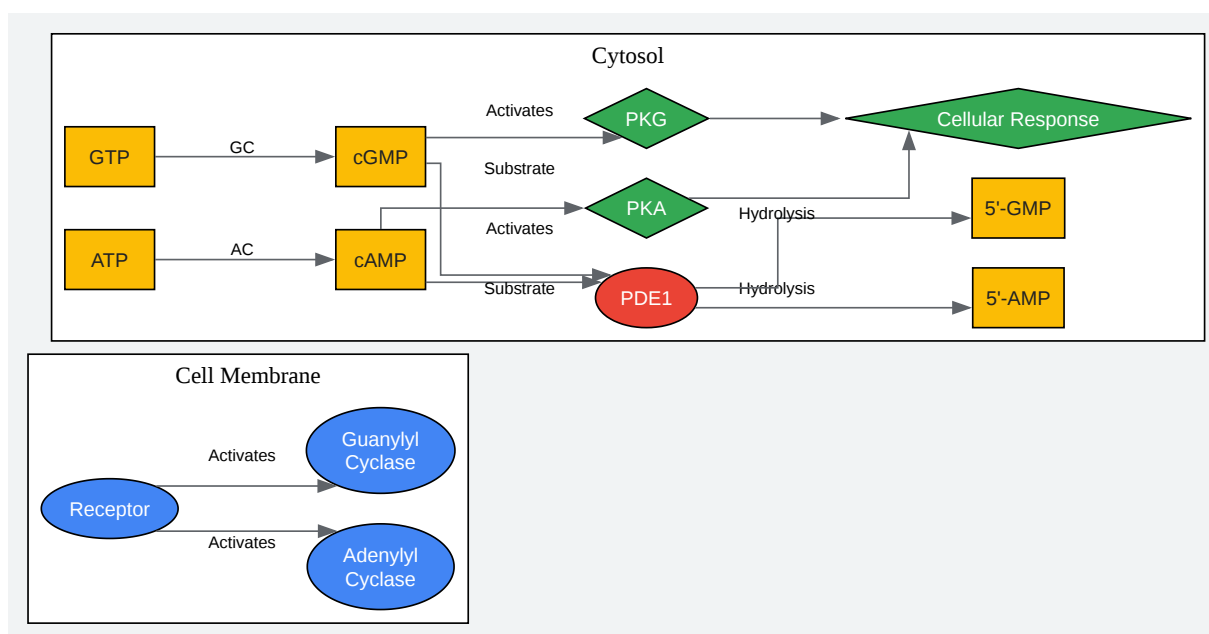
Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular function by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Among the 11 families of PDEs, PDE1 is of significant interest due to its implications in various central and peripheral pathologies.[1][2] PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C. PDE1B is predominantly expressed in the brain, making it an attractive target for the development of therapeutics for neurological and psychological disorders.[1]

[11C]PF-04822163 is a potent and selective PDE1 inhibitor that can be radiolabeled with carbon-11 for in vivo imaging with PET.[1][3][4] This allows for the non-invasive quantification and localization of PDE1 in the brain, providing a valuable tool for understanding its role in disease and for the development of novel PDE1-targeting drugs.[2] Preclinical studies in rodents have demonstrated that [11C]PF-04822163 has good brain penetration and rapid washout.[1][2]

Signaling Pathway of Phosphodiesterase 1 (PDE1)

The diagram below illustrates the role of PDE1 in the cyclic nucleotide signaling pathway. PDE1 enzymes hydrolyze both cAMP and cGMP, which are key second messengers involved in a multitude of cellular processes.



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Caption: PDE1 Signaling Pathway.

Experimental Protocols

Radiosynthesis of [11C]PF-04822163

The radiosynthesis of [11C]PF-04822163 is achieved through the 11C-methylation of its phenolic precursor.[3][5]

Materials:

- $[^{11}\text{C}]\text{CO}_2$
- Phenolic precursor (10)
- $[^{11}\text{C}]\text{CH}_3\text{I}$
- Sodium hydroxide (NaOH)
- Dimethylformamide (DMF)
- HPLC system with a C18 column
- Mobile phase: Acetonitrile/Water (60/40)

Procedure:

- Produce $[^{11}\text{C}]\text{CO}_2$ via a cyclotron.
- Convert $[^{11}\text{C}]\text{CO}_2$ to $[^{11}\text{C}]\text{CH}_3\text{I}$.
- Dissolve the phenolic precursor (10) and NaOH in DMF.
- Bubble the $[^{11}\text{C}]\text{CH}_3\text{I}$ through the precursor solution.
- Heat the reaction mixture at 30°C for 5 minutes.[\[3\]](#)[\[5\]](#)
- Quench the reaction and inject the mixture into the HPLC system for purification.
- Collect the fraction corresponding to $[^{11}\text{C}]\text{PF-04822163}$.
- Formulate the final product in a suitable buffer for injection.

Quality Control:

- Radiochemical Purity: >99% as determined by HPLC.[\[3\]](#)[\[5\]](#)
- Molar Activity: 106–194 GBq/ μmol at the end of synthesis.[\[3\]](#)[\[5\]](#)

- Enantiomeric Purity: 98% (96% ee).[3]

Animal Models

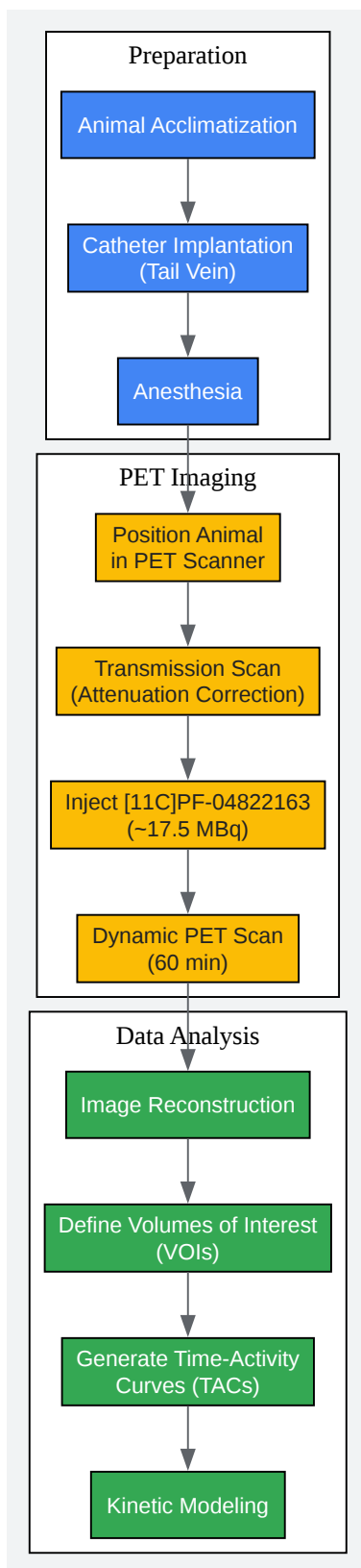
Preclinical studies have been conducted in both mice and rats.[3]

- Mice: ddY mice for biodistribution studies.[3]
- Rats: Sprague-Dawley (SD) rats for PET imaging and radiometabolite analysis.[3]

Animals should be housed in a controlled environment with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines.

Preclinical PET Imaging Workflow

The following diagram outlines the typical workflow for a preclinical [^{11}C]PF-04822163 PET imaging study.



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Caption: Preclinical PET Imaging Workflow.

PET Imaging Protocol (Rats)

Procedure:

- Anesthetize the rat (e.g., with isoflurane).
- Place a catheter in the tail vein for radiotracer injection.[\[3\]](#)
- Position the animal in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Intravenously inject approximately 17.5 MBq of $[^{11}\text{C}]\text{PF-04822163}$.[\[3\]](#)
- Acquire a dynamic PET scan in 3D mode for 60 minutes.[\[3\]](#)
- For blocking studies, administer a non-radioactive PDE1 inhibitor (e.g., **PF-04822163**, 1 mg/kg) 10 minutes prior to the radiotracer injection.[\[3\]](#)

Image Analysis:

- Reconstruct the dynamic PET images.
- Co-register the PET images with an anatomical template (e.g., MRI).
- Define volumes of interest (VOIs) for brain regions such as the cortex, striatum, hippocampus, cerebellum, and pons.[\[3\]](#)
- Generate time-activity curves (TACs) for each VOI.
- Calculate the standardized uptake value (SUV) or perform kinetic modeling to determine binding parameters.

Biodistribution Study (Mice)

Procedure:

- Intravenously inject approximately 4.44 MBq of $[^{11}\text{C}]\text{PF-04822163}$ into the tail vein of ddY mice.[\[3\]](#)

- At designated time points (e.g., 1, 5, 15, 30, and 60 minutes) post-injection, euthanize the mice.[\[3\]](#)
- Collect tissues of interest (e.g., brain, heart, lungs, liver, kidneys, etc.).[\[3\]](#)
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.[\[3\]](#)
- Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Radiosynthesis and Quality Control of [11C]PF-04822163

Parameter	Value
Radiochemical Yield (decay-corrected)	25 ± 10%
Molar Activity (at end of synthesis)	106–194 GBq/μmol
Radiochemical Purity	>99%
Enantiomeric Purity	98% (96% ee)
Data are presented as mean ± SD, n=5. [3] [5]	

Biodistribution of [11C]PF-04822163 in ddY Mice (%ID/g)

Organ	1 min	5 min	15 min	30 min	60 min
Heart	3.5	2.0	1.0	0.5	0.3
Lung	4.0	2.5	1.5	0.8	0.5
Liver	5.0	6.0	5.5	5.2	5.0
Kidney	6.0	4.0	2.5	1.5	1.0
Adrenal	3.0	2.5	1.8	1.2	0.8
Brain	3.2	2.0	1.0	0.5	0.2
Small Intestine	1.0	1.5	2.5	3.5	4.5

Data are presented as mean \pm SD, n=3. A high initial uptake was observed in several organs, with subsequent washout from most, except for the liver and small intestine, suggesting a hepatobiliary elimination route.[3]

In Vivo Stability of [11C]PF-04822163 in SD Rats at 15 min Post-injection

Tissue	% Unchanged [11C]PF-04822163
Brain	95%
Plasma	26%

The high stability in the brain indicates that the observed radioactivity is predominantly from the parent compound.^{[3][5]}

Conclusion

The protocols and data presented provide a framework for conducting preclinical PET imaging studies with [11C]PF-04822163 to investigate the role of PDE1 in the central nervous system. While the radiotracer demonstrates good brain permeability and in vivo stability, it has shown marginal specific binding in vivo.^{[1][2]} Further optimization of this or related compounds may be necessary to enhance the specific binding signal for robust quantitative imaging of PDE1.^{[1][5]}

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